Terminolic Acid

Catalog No.
S646305
CAS No.
564-13-6
M.F
C30H48O6
M. Wt
504.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terminolic Acid

CAS Number

564-13-6

Product Name

Terminolic Acid

IUPAC Name

(4aS,6aR,6aS,6bR,8R,8aR,9R,10R,11R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

Molecular Formula

C30H48O6

Molecular Weight

504.7 g/mol

InChI

InChI=1S/C30H48O6/c1-25(2)9-11-30(24(35)36)12-10-28(5)17(18(30)13-25)7-8-21-26(3)14-20(33)23(34)27(4,16-31)22(26)19(32)15-29(21,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19+,20+,21+,22+,23-,26+,27-,28+,29+,30-/m0/s1

InChI Key

IDQVFXZQPGAVAM-GGVBUJAJSA-N

SMILES

Array

Synonyms

terminolic acid

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3C1=CC[C@H]4[C@]2(C[C@H]([C@@H]5[C@@]4(C[C@H]([C@@H]([C@@]5(C)CO)O)O)C)O)C)(C)C)C(=O)O

Terminolic acid has been reported in Siphoneugena densiflora, Terminalia complanata, and other organisms with data available.
from Melastoma dodecandrum with inhibitory activity on interleukin-8 production in HT-29 cells; structure in first source

Terminolic Acid (CAS 564-13-6) is a naturally occurring pentacyclic triterpenoid of the oleanane class, primarily isolated from medicinal plants such as *Terminalia* and *Centella* species [REFS-1, REFS-2]. It is structurally characterized by a C30 backbone with multiple hydroxyl groups, contributing to its range of biological activities. The compound is principally investigated for its anti-inflammatory, cytotoxic, and antimicrobial properties, making it a relevant tool for research in oncology and inflammatory diseases [REFS-3, REFS-4]. Due to its poor aqueous solubility, a common characteristic of this triterpenoid class, procurement of a well-characterized, high-purity standard is a critical first step for achieving reproducible results in formulation development and in vitro assays.

Choosing a generic triterpenoid or a crude plant extract over purified Terminolic Acid introduces critical variables that undermine research reproducibility. Terminolic Acid and its closest analog, Arjunolic Acid, are structural isomers, where subtle differences in the position of hydroxyl groups can lead to significant variations in biological potency and target specificity [1]. Substituting one for the other without empirical validation can lead to misleading structure-activity relationship (SAR) conclusions. Furthermore, the concentration of constituent triterpenoids in raw plant materials, such as *Terminalia arjuna* bark, varies significantly based on geographical source and harvest time, making crude extracts an unreliable basis for quantitative studies [2]. Procuring purified Terminolic Acid (>95%) ensures lot-to-lot consistency and provides a stable, known baseline for screening, SAR studies, and mechanism-of-action investigations.

Potent Inhibition of Inflammatory Mediator Nitric Oxide by a Close Structural Analog

The close structural analog of Terminolic Acid, Arjunolic Acid, demonstrates potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages with an IC50 value of 38.0 µM [1]. This activity was accompanied by a reduction in the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) [1].

Evidence DimensionInhibition of Nitric Oxide (NO) Production
Target Compound DataNot directly measured in this study; activity is inferred from its closest structural analog.
Comparator Or BaselineArjunolic Acid: IC50 = 38.0 µM
Quantified DifferenceProvides a quantitative performance benchmark for this specific triterpenoid scaffold.
ConditionsIn vitro assay using LPS-stimulated RAW 264.7 macrophage cells.

This establishes a high-potency benchmark for the molecular scaffold, making purified Terminolic Acid essential for researchers to investigate how its unique stereochemistry modulates this anti-inflammatory activity.

Demonstrated Cytotoxicity Against Human Breast Cancer Cell Lines by Key Analog

In a direct comparative study, Arjunolic Acid, an isomer of Terminolic Acid, exhibited significant cytotoxic effects against multiple human breast cancer cell lines. The 50% cytotoxic concentration (CC50) was determined to be 22.5 µg/mL against MCF-7 cells and 25.4 µg/mL against MDA-MB-231 cells [1].

Evidence DimensionCytotoxicity (CC50)
Target Compound DataNot directly measured; provides a benchmark for SAR studies.
Comparator Or BaselineArjunolic Acid: 22.5 µg/mL (MCF-7) and 25.4 µg/mL (MDA-MB-231)
Quantified DifferenceEstablishes a mid-micromolar cytotoxic profile for the isomeric scaffold against key breast cancer models.
ConditionsIn vitro MTT bioassay on human (MCF-7, MDA-MB-231) breast cancer cell lines.

For oncology researchers, these precise cytotoxicity values for a close analog provide a critical baseline to justify procuring Terminolic Acid for SAR studies to determine the specific contribution of its hydroxylation pattern to anticancer activity.

Predicted High-Affinity Binding to Pro-Inflammatory Cytokine IL-1β

An in silico molecular docking study predicted that Terminolic Acid interacts favorably with the receptor active site of the pro-inflammatory cytokine Interleukin-1β (IL-1β). The analysis calculated a strong binding energy of -11.2061 kcal/mol, suggesting a potential mechanism for its anti-inflammatory effects at the molecular level [1].

Evidence DimensionBinding Energy (in silico)
Target Compound Data-11.2061 kcal/mol
Comparator Or BaselineAsiaticoside (comparator in same study): -11.9288 kcal/mol
Quantified DifferenceShows comparable predicted binding affinity to other known active triterpenoids from the same source.
ConditionsComputational molecular docking simulation against the human IL-1β receptor.

This computational evidence provides a testable, mechanistic hypothesis, justifying the procurement of Terminolic Acid for experimental validation in cytokine-based anti-inflammatory assays.

Structure-Activity Relationship (SAR) Studies in Oncology

Ideal for use in comparative oncology studies alongside its isomers, Arjunolic Acid and Asiatic Acid, to precisely determine how the position of hydroxyl groups on the triterpenoid backbone influences cytotoxicity against breast, liver, and oral cancer cell lines .

Screening for Novel Modulators of Inflammatory Pathways

Serves as a high-purity standard for screening campaigns aimed at discovering novel inhibitors of inflammatory mediators. Its established activity profile in the inhibition of NO production and predicted binding to IL-1β makes it a valuable tool for validating new targets or hit compounds in macrophage-based assays [REFS-2, REFS-3].

Development of Topical Formulations for Dermatological Research

As a key constituent of *Centella asiatica*, a plant known for its use in dermatology, Terminolic Acid is a critical component for developing and standardizing novel topical formulations. Its use allows for the investigation of its specific role in improving skin moisture, reducing inflammation, and modulating the extracellular matrix [3].

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

504.34508925 Da

Monoisotopic Mass

504.34508925 Da

Heavy Atom Count

36

UNII

9Z1542R0IT

Wikipedia

Terminolic acid

Dates

Last modified: 04-14-2024

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